2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-prop-2-enylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKAJWCHFXPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale microwave-assisted and metal-mediated reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s propenylsulfanyl group (electron-rich) contrasts with the oxoethylsulfanyl group in , which may alter redox properties.
- Substituent Position : Para-substituted chlorophenyl groups are common in bioactive quinazolines, optimizing steric and electronic interactions .
Biological Activity
2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a quinazoline core with a chlorophenyl group and a prop-2-en-1-ylsulfanyl substituent, which are crucial for its biological activities.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The compound's mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)quinazoline | HCT-116 | TBD | Apoptosis induction |
| 2-(4-chlorophenyl)-4-methoxyphenyl quinazoline | MCF-7 | 21.29 | Inhibition of EGFR |
Antioxidant Activity
Another area of interest is the antioxidant activity of quinazoline derivatives. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in certain derivatives enhances their antioxidant potential.
Table 2: Antioxidant Activity Evaluation
| Compound | Method Used | Activity Level |
|---|---|---|
| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | DPPH assay | Moderate |
| 2-substituted quinazolinones | CUPRAC assay | High |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Oxidative Stress Modulation : They may enhance the body's antioxidant defenses or directly scavenge free radicals.
Case Studies
Recent studies have explored the effects of this compound on specific biological systems:
- Microcystis aeruginosa Study : A study evaluated the impact of a related compound on the growth and physiological responses of Microcystis aeruginosa, revealing an EC50 value indicating significant inhibition at higher concentrations, suggesting potential ecological implications .
- Cytotoxic Evaluation : Another study synthesized various quinazoline derivatives and tested their cytotoxicity against human cancer cell lines, demonstrating promising results with IC50 values in the micromolar range .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
